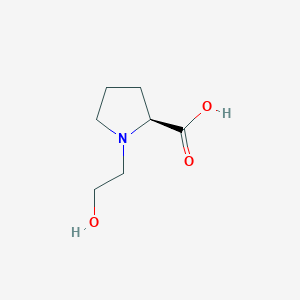

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2S)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c9-5-4-8-3-1-2-6(8)7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |

InChI Key |

BHNYNULCKCSIOG-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@H](N(C1)CCO)C(=O)O |

Canonical SMILES |

C1CC(N(C1)CCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization via Formic Mixed Anhydride or Alkyl Formate (Patent EP3015456A1)

A key patented method involves cyclization of a precursor compound (formula g) with formic mixed anhydride or alkyl formate under strong base conditions to form the pyrrolidine-2-carboxylic acid derivative (formula e1). The process includes:

- Strong base selection: Lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, sodium or potassium alcoholates (e.g., sodium methoxide, potassium ethoxide).

- Cyclization conditions: Low temperature (-78°C to 5°C) to control reaction kinetics and stereochemistry.

- Acid addition: Trifluoroacetic acid or acetic acid is added post-cyclization to improve yield.

- Formic mixed anhydrides: Formic anhydride, acetic formic anhydride, formic pivalic anhydride, or formic benzoic anhydride are used as cyclization reagents.

- Hydrolysis: The cyclized intermediate is hydrolyzed with alkali bases such as lithium hydroxide or sodium hydroxide to yield the carboxylic acid.

- Catalytic hydrogenation: The double bond in the intermediate is reduced using chiral catalysts (e.g., compounds represented by formula M1 or M2) and reducing agents like sodium borohydride or triethylsilane to obtain the cis isomer with high stereoselectivity.

This method is notable for:

- High yields (up to ~90% in some steps).

- Preservation of stereochemistry without racemization.

- Use of mild conditions for reduction and hydrolysis.

Table 1: Key Reagents and Conditions in Cyclization Method

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Formic mixed anhydride or alkyl formate + strong base (e.g., LDA, n-BuLi) | Low temperature (-78°C to 5°C) |

| Acid addition | Trifluoroacetic acid or acetic acid | Improves yield |

| Hydrolysis | LiOH, NaOH, or KOH in aqueous/THF mixture | Converts intermediate to carboxylic acid |

| Catalytic hydrogenation | Chiral catalyst (M1/M2), reducing agents (NaBH4, triethylsilane) | Produces cis isomer, high stereoselectivity |

Alkylation and Protection Strategies

- The intermediate with protected amino and carboxyl groups (e.g., N-tert-butoxycarbonyl and tert-butoxycarbonyl protecting groups) undergoes alkylation to introduce the 2-hydroxyethyl side chain.

- Alkylation is performed under conditions that avoid racemization, often by removing protecting groups prior to alkylation or by using phase transfer catalysts with strong bases to form alkoxides that react with alkylating agents.

- Direct alkylation without protection can lead to racemization, so stepwise deprotection and alkylation are preferred.

Reduction of Ester to Alcohol (Hydroxyethyl Group Formation)

- The ester group in the pyrrolidine intermediate is reduced to the hydroxyethyl group using hydride reagents such as sodium borohydride or lithium borohydride.

- Catalytic hydrogenation with palladium on carbon can also be used to reduce double bonds and esters sequentially or simultaneously.

- Lewis acid additives (e.g., ZnCl2, AlCl3) can promote reduction efficiency when combined with hydride reagents.

Alternative Routes from L-Proline (Literature Synthesis)

- Starting from L-proline, reaction with chloroacetyl chloride in THF under reflux yields (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, a key intermediate.

- This intermediate can be further transformed into the hydroxyethyl derivative by nucleophilic substitution or reduction.

- This route avoids complex protection/deprotection steps and uses readily available starting materials.

Detailed Research Findings and Yields

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable derivatives makes it valuable in drug design, particularly for compounds targeting neurological disorders. For instance, its derivatives have been investigated for their interactions with glutamate receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia .

2. Synthesis of Acromelic Acids

Recent studies have successfully utilized this compound in the total synthesis of acromelic acids A and B. These compounds are natural products with significant biological activities, isolated from toxic mushrooms. The synthesis involved multiple steps, including the formation of the pyrrolidine ring and stereochemical inversion, demonstrating the compound's versatility .

| Compound | Synthesis Steps | Yield (%) |

|---|---|---|

| Acromelic Acid A | 13 steps from 2,6-dichloropyridine | 36% |

| Acromelic Acid B | Similar methodology as A | TBD |

Materials Science Applications

1. Polymer Chemistry

The compound is explored in the development of novel polymeric materials, particularly those involving 2-oxazoline resins. The incorporation of this compound into these resins has been shown to enhance curing rates compared to traditional aliphatic dicarboxylic acids. This advancement opens avenues for creating thermosetting plastics with improved mechanical properties and environmental degradation profiles .

2. Green Chemistry Initiatives

In the context of sustainable chemistry, this compound has been employed in processes that convert dicarboxylic acids into valuable N-vinyl-2-pyrrolidones through reductive amidation. This method is notable for its high yields and minimal waste production, aligning with green chemistry principles aimed at reducing environmental impact .

Cosmetic Formulations

1. Topical Applications

The compound's hydrophilic nature makes it suitable for use in cosmetic formulations aimed at enhancing skin hydration and texture. Studies have demonstrated the efficacy of formulations containing this compound in improving skin moisture levels and overall appearance .

| Formulation Component | Functionality |

|---|---|

| This compound | Moisturizing agent |

| Soy Lecithin | Emulsifier |

| Phytantriol | Skin conditioning agent |

Case Studies

Case Study 1: Neuroprotective Properties

A study investigating the neuroprotective effects of this compound derivatives on neuronal cells showed promising results in reducing oxidative stress markers. The derivatives exhibited significant protective effects against neurotoxicity induced by glutamate .

Case Study 2: Polymer Curing Rates

In a comparative analysis of curing rates between traditional resins and those incorporating this compound, it was found that the latter demonstrated a 25% increase in curing speed under identical conditions. This enhancement is attributed to the compound's ability to facilitate more effective cross-linking within the resin matrix .

Mechanism of Action

The mechanism of action of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the carboxylic acid functional group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The hydroxyethyl substituent distinguishes (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid from other pyrrolidine derivatives. Key structural comparisons include:

- Lisinopril and Enalapril: These antihypertensive drugs feature bulkier substituents (e.g., phenylpropyl and ethoxycarbonyl groups), enabling angiotensin-converting enzyme (ACE) inhibition via targeted binding .

- Antifungal derivatives (e.g., Structure 17 in ): Dibromo-formylphenoxy substituents confer antifungal activity (24 mm zone of inhibition against Candida albicans), absent in the hydroxyethyl analogue .

Physicochemical Properties

*Inferred based on structural similarity.

The hydroxyethyl group enhances polarity, likely improving water solubility compared to methoxy or brominated derivatives. However, it lacks the steric bulk required for enzyme inhibition, as seen in lisinopril .

Biological Activity

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid, a compound derived from pyrrolidine, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in drug discovery, particularly focusing on antimicrobial and anticancer activities.

1. Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring with a hydroxyethyl side chain and a carboxylic acid functional group. The synthesis of this compound has been explored through various methods, often involving the transformation of readily available proline derivatives. The synthetic routes typically emphasize the stereochemical purity of the final product, which is crucial for its biological activity.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has been evaluated against various Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 64 µg/mL |

| 2 | Klebsiella pneumoniae | 128 µg/mL |

| 3 | Acinetobacter baumannii | 128 µg/mL |

The antimicrobial activity was assessed using standard broth microdilution techniques, demonstrating that certain derivatives exhibit significant potency against resistant strains .

2.2 Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies using A549 human lung adenocarcinoma cells showed that the compound exhibits structure-dependent anticancer activity.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| A | A549 | 78 |

| B | HSAEC1-KT | 86 |

| C | A549 (with substitution) | 64 |

The results indicated that while some derivatives reduced cell viability significantly, they also showed varying levels of cytotoxicity towards non-cancerous cells . This dual action highlights the need for careful evaluation when considering these compounds for therapeutic applications.

3. Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Case Study 1 : A study evaluated the efficacy of a derivative in combination with standard chemotherapy drugs on A549 cells. The results showed enhanced cytotoxicity compared to chemotherapy alone, suggesting a potential synergistic effect.

- Case Study 2 : Another investigation focused on the antimicrobial properties against multi-drug resistant strains, demonstrating that specific modifications to the compound's structure significantly improved its efficacy against resistant pathogens.

4. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its derivatives show potential as novel therapeutic agents against resistant strains and cancer cells. Continued research is essential to fully elucidate their mechanisms of action and optimize their pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically starts with L-proline derivatives due to their chiral backbone. A common approach involves N-functionalization of L-proline with a hydroxyethyl group using reagents like 2-chloroethanol or ethylene oxide under basic conditions. For example, in related pyrrolidine-carboxylic acid syntheses, N-acylation with chloroacetyl chloride followed by nucleophilic substitution or reduction has been employed . To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis is recommended for post-synthesis analysis. Additionally, using enantiomerically pure starting materials (e.g., L-proline) and avoiding racemization-prone conditions (e.g., high temperatures in acidic/basic media) is critical .

Q. How can researchers purify this compound, and what solvents are compatible?

Methodological Answer: Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and eluents like ethyl acetate:methanol (9:1) is effective. Reverse-phase HPLC with C18 columns and aqueous acetonitrile gradients is suitable for high-purity isolation. Solvent compatibility depends on the compound’s stability: avoid strong acids/bases and oxidizing agents. Storage in inert atmospheres (argon) at 2–8°C in sealed containers minimizes degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm the hydroxyethyl substitution pattern and stereochemistry. Key signals include the pyrrolidine ring protons (δ 1.5–3.5 ppm) and carboxylic acid proton (broad ~δ 12 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ for CHNO at m/z 176.0921).

- IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~3300 cm (hydroxyethyl O-H) are diagnostic .

Advanced Research Questions

Q. How does the hydroxyethyl group influence the compound’s conformational stability in solution?

Methodological Answer: The hydroxyethyl side chain introduces steric and electronic effects that stabilize specific pyrrolidine ring conformations. Computational modeling (e.g., DFT or MD simulations) can predict dominant conformers. Experimentally, variable-temperature NMR or NOESY detects restricted rotation and hydrogen-bonding interactions between the hydroxyethyl group and carboxylic acid moiety .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?

Methodological Answer:

- Quality Control : Use orthogonal analytical methods (HPLC, NMR, polarimetry) to confirm purity (>98%) and enantiomeric excess (>99%) .

- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., oxidation of the hydroxyethyl group) .

- Standardized Protocols : Predefine reaction conditions (e.g., inert atmosphere, controlled pH) to minimize variability .

Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based or radiometric assays to measure inhibition constants (). For example, ACE inhibitors like Captopril (a pyrrolidine derivative) are studied via angiotensin I conversion assays .

- Structural Studies : Co-crystallization with target proteins (e.g., DPP-IV) or cryo-EM analysis reveals binding modes. Molecular docking simulations guide mutagenesis experiments to validate interactions .

Q. What computational tools predict the compound’s solubility and pharmacokinetic properties?

Methodological Answer:

- Solubility : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (~-1.2) and aqueous solubility (~50 mg/mL at pH 7.4) based on PSA (~74.6 Ų) .

- ADME : SwissADME or pkCSM predicts moderate blood-brain barrier permeability and renal excretion due to the carboxylic acid group .

Contradictions and Considerations

- Synthetic Routes : emphasizes chloroacetyl intermediates, while uses cyano derivatives. Researchers must evaluate reaction yields and scalability for their specific applications.

- Safety : While recommends standard lab PPE, notes no significant hazards. Always consult updated SDS and conduct risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.